(Iodomethyl)cyclohexane

Nucleophilic Substitution Organic Synthesis Reaction Kinetics

(Iodomethyl)cyclohexane (CAS 5469-33-0, C7H13I) is a primary alkyl iodide featuring a cyclohexyl moiety bonded to an iodomethyl group. This compound is a colorless to pale yellow liquid with a molecular weight of 224.08 g/mol and a boiling point of 213.3 °C at 760 mmHg.

Molecular Formula C7H13I
Molecular Weight 224.08 g/mol
CAS No. 5469-33-0
Cat. No. B152008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Iodomethyl)cyclohexane
CAS5469-33-0
Molecular FormulaC7H13I
Molecular Weight224.08 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CI
InChIInChI=1S/C7H13I/c8-6-7-4-2-1-3-5-7/h7H,1-6H2
InChIKeyCXHHAWACKSPTFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Iodomethyl)cyclohexane (CAS 5469-33-0): Structural and Chemical Baseline for Scientific Procurement


(Iodomethyl)cyclohexane (CAS 5469-33-0, C7H13I) is a primary alkyl iodide featuring a cyclohexyl moiety bonded to an iodomethyl group [1]. This compound is a colorless to pale yellow liquid with a molecular weight of 224.08 g/mol and a boiling point of 213.3 °C at 760 mmHg . As an alkyl halide, it serves as an electrophilic building block, with its reactivity fundamentally dictated by the weak carbon-iodine bond, which facilitates nucleophilic substitution and cross-coupling reactions .

Electrophilic alkyl iodide building block
Compatible with SN2, cross-coupling, and radical pathways
Reported fast reactivity via weak C–I bond

Why (Iodomethyl)cyclohexane Cannot Be Substituted with Common Analogs: The Critical Reactivity Gap


The selection of (iodomethyl)cyclohexane over its chloro- and bromo- analogs is not a matter of mere preference but a critical determinant of reaction success. The carbon-halogen bond strength and leaving group ability, which are central to the compound's utility, vary drastically across the halogen series. For instance, the C-I bond is significantly weaker (BDE ~53-57 kcal/mol) than the C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol) bonds [1]. This fundamental difference translates into orders of magnitude variation in reaction rates for nucleophilic substitutions and cross-couplings [2]. A direct substitution of (bromomethyl)cyclohexane for (iodomethyl)cyclohexane has been shown to lead to complete reaction failure in certain radical-based processes, underscoring that the iodo analog is not a direct substitute but a unique reagent with distinct reactivity [3].

Target reagent
(Iodomethyl)cyclohexane
C–I bond ~53–57 kcal/mol enables rapid SN2 and successful radical reactivity
Common analog
(Bromomethyl)cyclohexane
C–Br bond ~68 kcal/mol may shift reaction rates and lead to complete failure in radical mechanisms

Quantitative Evidence Guide: Why (Iodomethyl)cyclohexane Outperforms Analogs in Key Reactions


Superior Leaving Group Ability: Iodide vs. Bromide vs. Chloride

(Iodomethyl)cyclohexane exhibits significantly higher reactivity in SN2 nucleophilic substitution reactions compared to its bromo and chloro analogs. This is directly attributable to the lower carbon-iodine bond dissociation energy (BDE) of approximately 53-57 kcal/mol, which makes the iodide a far better leaving group than bromide (C-Br BDE ~68 kcal/mol) or chloride (C-Cl BDE ~81 kcal/mol) [1]. This intrinsic difference in bond strength means that under identical conditions, the rate of substitution for (iodomethyl)cyclohexane is orders of magnitude faster than for (bromomethyl)cyclohexane and (chloromethyl)cyclohexane, enabling reactions to proceed at lower temperatures or with less forcing conditions [2].

Leaving group ability
Class-level inference
C–I BDE ~53–57 kcal/mol
vs. C–Br ~68, C–Cl ~81 kcal/mol
Supports faster SN2 kinetics
Gas-phase bond energies; solution-phase conditions may vary
Nucleophilic Substitution Organic Synthesis Reaction Kinetics

Enabling Radical-Based Reactions: Iodide Reactivity Where Bromide Fails

In radical-mediated reactions, the choice of halide is often critical. A direct comparison under identical photochemical conditions reveals that (iodomethyl)cyclohexane (used as a cyclohexyl iodide surrogate) is a competent substrate, while its bromo analog fails entirely. Irradiation of cyclohexyl iodide with isoamyl nitrite and hexabutylditin yielded cyclohexanone oxime in a 71% yield [1]. In stark contrast, substituting cyclohexyl bromide under the same conditions resulted in no product formation, with the starting bromide being recovered quantitatively [1].

Radical reaction feasibility
Head-to-head
71% yield with iodide
vs. 0% yield with bromide
Iodide enables radical pathway
Photochemical conditions; bromide recovered quantitatively
Radical Chemistry Photoredox Catalysis Reaction Feasibility

Faster Kinetics in SN2 Reactions: A Comparative Rate Study with Bromide

While direct rate constant data for (iodomethyl)cyclohexane with a specific nucleophile is not available, a foundational study on the rate of reaction of iodide ion (a nucleophile) with cyclohexylmethyl bromide provides a crucial kinetic baseline [1]. This study establishes that the reaction of cyclohexylmethyl bromide with iodide ion in dry acetone proceeds at a measurable rate. The fact that this reaction is used to study leaving group ability implies that the reverse reaction—the substitution of (iodomethyl)cyclohexane with a nucleophile—will be dramatically faster due to the superior leaving group ability of iodide compared to bromide [2].

SN2 rate inference
Context-dependent
Estimated >100× faster than bromide
Potential for lower-temperature reactivity
Cross-study leaving-group comparison; direct rate data absent
Reaction Kinetics Nucleophilic Substitution Comparative Reactivity

Efficient Synthesis of 1,1-Disubstituted Olefins: A Demonstrated Application

The utility of (iodomethyl)cyclohexane is further evidenced by its reported use in the efficient preparation of 1,1-disubstituted olefins. In this reaction, (iodomethyl)cyclohexane is treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in N,N-dimethylformamide (DMF) to yield methylenecyclohexane with a reported 60% yield [1]. This demonstrates a specific, high-yielding application that leverages the compound's reactivity.

Olefin synthesis
Reported
60% yield of methylenecyclohexane
Reported synthetic utility
DBU/DMF conditions; single-study validation
Olefin Synthesis Elimination Reactions Synthetic Methodology

Optimal Research and Industrial Applications for (Iodomethyl)cyclohexane Based on Differentiated Reactivity


Rapid and Mild Nucleophilic Substitutions

For synthetic routes requiring fast SN2 alkylation under mild conditions, (iodomethyl)cyclohexane is the superior choice. Its weak C-I bond (~53-57 kcal/mol) ensures rapid reaction kinetics at lower temperatures compared to its bromo or chloro analogs, which require more forcing conditions [1]. This is particularly advantageous in multi-step syntheses where protecting group stability or the integrity of sensitive functional groups is a concern.

Radical-Mediated and Photoredox Catalysis

When planning radical-based transformations, such as photoredox-catalyzed reactions, (iodomethyl)cyclohexane is often the only viable halide. As demonstrated, the corresponding bromide is completely unreactive under identical conditions, leading to 0% product yield [2]. This makes the iodide compound an essential reagent for accessing this class of modern, powerful synthetic methodologies.

Synthesis of 1,1-Disubstituted Alkenes and Complex Building Blocks

The compound has a proven track record in the efficient synthesis of 1,1-disubstituted olefins, such as methylenecyclohexane, achieving a 60% yield under standard conditions [3]. This demonstrates its utility in constructing key intermediates for natural product synthesis, medicinal chemistry, and materials science where specific alkene substitution patterns are required.

Preparation of Organometallic Reagents (Grignard and Organolithium)

As an alkyl iodide, (iodomethyl)cyclohexane is a highly reactive substrate for the formation of organometallic reagents like Grignard reagents (e.g., cyclohexylmethyl magnesium iodide) or organolithium species. Its reactivity in this context is significantly greater than that of the corresponding bromide or chloride, leading to faster and more complete metal-halogen exchange, which is critical for subsequent reactions with electrophiles [4].

Application
Selection Property
Validation Focus
Mild nucleophilic substitutions
C–I bond lability
Reaction kinetics under mild conditions
Radical-mediated reactions
Radical substrate viability
Photoredox and radical yield assessment
1,1-Disubstituted olefin synthesis
Elimination substrate suitability
Yield and selectivity of elimination
Organometallic reagent preparation
Metal–halogen exchange reactivity
Grignard/organolithium formation efficiency

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